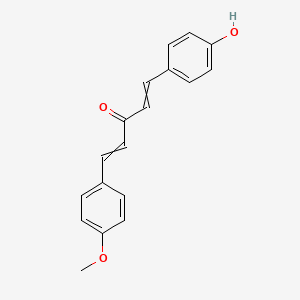![molecular formula C15H21N5O4 B14243744 2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]- CAS No. 393056-58-1](/img/structure/B14243744.png)
2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]-: is a compound known for its versatile applications in coordination chemistry and its role as a ligand for transition metals. This compound is characterized by its ability to form stable complexes with metals such as copper and nickel, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diaminopyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is used as a ligand in coordination chemistry.
Biology: The compound has been explored for its potential biological activities, including its role in facilitating ion transport across cell membranes. This property makes it a candidate for research in drug delivery and therapeutic applications .
Medicine: In medicine, the compound’s ability to form complexes with metals is investigated for potential use in diagnostic imaging and as therapeutic agents. Its role in disrupting cellular ion homeostasis is of particular interest in cancer research .
Industry: Industrially, the compound is used in the preparation of molecular turnstiles and other advanced materials. Its coordination properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal ions, enabling them to participate in various chemical reactions. The compound’s tridentate ligand structure allows it to form stable complexes, which can then interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
2,6-Pyridinedicarboxamide: A simpler form of the compound without the acetylaminoethyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
2,6-Diaminopyridine: Another precursor used in the synthesis of the compound
Uniqueness: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
393056-58-1 |
|---|---|
Molecular Formula |
C15H21N5O4 |
Molecular Weight |
335.36 g/mol |
IUPAC Name |
2-N,6-N-bis(2-acetamidoethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)16-6-8-18-14(23)12-4-3-5-13(20-12)15(24)19-9-7-17-11(2)22/h3-5H,6-9H2,1-2H3,(H,16,21)(H,17,22)(H,18,23)(H,19,24) |
InChI Key |
ZUVRHDDJNWYJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NC(=CC=C1)C(=O)NCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



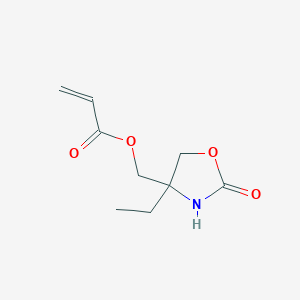
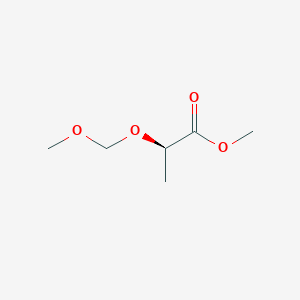
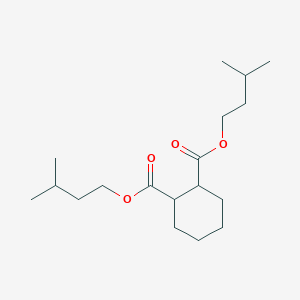
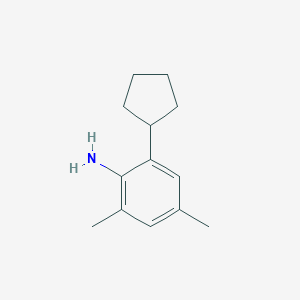
![(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol](/img/structure/B14243683.png)
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
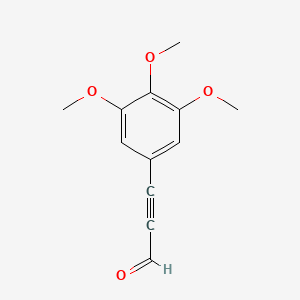
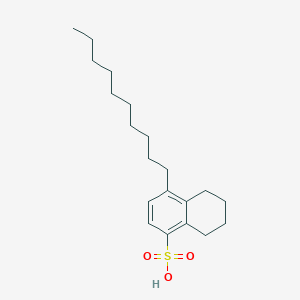
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
